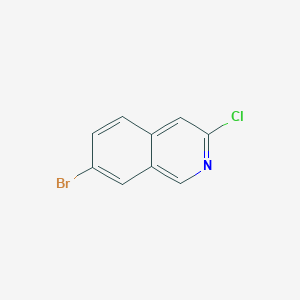

7-Bromo-3-chloroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPICPAIKTJPYEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679865 | |

| Record name | 7-Bromo-3-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029720-65-7 | |

| Record name | 7-Bromo-3-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-3-chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Bromo-3-chloroisoquinoline chemical properties

An In-Depth Technical Guide to 7-Bromo-3-chloroisoquinoline for Advanced Research

Authored by a Senior Application Scientist

Foreword: The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and functional materials. Within this class, halogenated derivatives serve as exceptionally versatile building blocks. This guide provides an in-depth examination of this compound, a strategically substituted intermediate offering dual points for molecular elaboration. Our focus is to move beyond a simple recitation of data, instead providing a narrative grounded in the principles of physical organic chemistry and synthetic strategy, tailored for researchers, scientists, and drug development professionals. We will explore its fundamental properties, logical synthetic pathways, and predictable reactivity, empowering scientists to leverage its full potential in their research endeavors.

Core Molecular Identity and Physicochemical Profile

This compound is a disubstituted heterocyclic aromatic compound. The strategic placement of a bromine atom on the benzene ring and a chlorine atom on the pyridine ring imparts distinct reactivity to each position, making it a valuable synthon for sequential and site-selective chemical modifications.

Structural and Identification Data

A clear identification is paramount for regulatory compliance, procurement, and data retrieval.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in various solvent systems. The data presented below is a compilation from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | White to yellow solid | [1] |

| Melting Point | 126-128 °C | [2][3] |

| Boiling Point | 349.5 ± 22.0 °C (Predicted) | [4][1] |

| Density | 1.69 g/cm³ (Predicted: 1.673±0.06 g/cm³) | [1][2] |

| Water Solubility | Insoluble in water | [1][3] |

| Storage | Store in a cool, dry, sealed place under inert gas (Nitrogen or Argon) at 2-8°C. | [4][1] |

Synthesis and Mechanistic Considerations

The synthesis of halo-isoquinolines often relies on established transformations of oxygenated precursors. A logical and widely applicable method for preparing this compound is via the chlorination of 7-bromo-isoquinolin-3-ol. This approach is analogous to the well-documented conversion of hydroxyquinolines and isoquinolines to their chloro counterparts.

Proposed Synthetic Workflow

The conversion of a hydroxyl group on a pyridine or pyrimidine ring to a chlorine atom is classically achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). POCl₃ is often preferred for its liquid state and ease of handling.

Step-by-Step Experimental Protocol (Representative)

This protocol is adapted from a standard procedure for the synthesis of a chloro-isoquinoline from its hydroxy analog.[5] Causality: The mechanism involves the activation of the hydroxyl group by phosphorylation with POCl₃, converting it into a good leaving group. Subsequent nucleophilic attack by a chloride ion displaces the phosphate ester, yielding the desired chloro-isoquinoline. Heating is necessary to drive the reaction to completion.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: To phosphorus oxychloride (e.g., 10 molar equivalents), cautiously add 7-bromo-isoquinolin-3-ol (1 molar equivalent) portion-wise at room temperature. The reaction is exothermic.

-

Heating: Heat the reaction mixture to 100°C and maintain this temperature with vigorous stirring for approximately 90-120 minutes, monitoring the reaction progress by TLC or LC-MS.

-

Quenching: After cooling to room temperature, cautiously pour the reaction mixture onto crushed ice/water. This hydrolyzes the excess POCl₃.

-

Neutralization & Precipitation: Slowly add a base (e.g., aqueous ammonia or sodium hydroxide solution) to neutralize the acidic mixture to a pH of ~8. The product will precipitate out of the solution.

-

Isolation: Collect the resulting solid by vacuum filtration.

-

Washing & Drying: Wash the solid precipitate thoroughly with cold water to remove inorganic salts. Dry the solid under reduced pressure at a moderate temperature (e.g., 45-50°C) to yield the crude product.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Reactivity and Strategic Applications

The utility of this compound lies in the differential reactivity of its two halogen substituents. This allows for selective, stepwise functionalization, a powerful strategy in constructing complex molecules for drug discovery libraries.

-

C3-Position (Chloro): The chlorine atom at the 3-position is on an electron-deficient pyridine ring. The ring nitrogen atom acts as an electron sink, activating this position for nucleophilic aromatic substitution (SₙAr) . It can be displaced by a variety of nucleophiles such as amines, alcohols, and thiols.

-

C7-Position (Bromo): The bromine atom at the 7-position is on a benzene ring and behaves as a typical aryl bromide. This site is an excellent handle for metal-catalyzed cross-coupling reactions , such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Sources

- 1. 7-BROMO-1-CHLOROISOQUINOLINE CAS#: 215453-51-3 [m.chemicalbook.com]

- 2. Buy this compound at Best Price, High Purity Chemical for Pharmaceuticals & Agrochemicals [forecastchemicals.com]

- 3. chemwhat.com [chemwhat.com]

- 4. CAS 1029720-65-7 | this compound - Synblock [synblock.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 7-Bromo-3-chloroisoquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-3-chloroisoquinoline (CAS No. 1029720-65-7) is a halogenated heterocyclic compound that serves as a valuable building block in modern organic synthesis.[1][2] Its unique substitution pattern, featuring two distinct halogen atoms on the isoquinoline scaffold, offers orthogonal reactivity, making it an attractive intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in medicinal chemistry and materials science, designed to empower researchers in their scientific endeavors.

The isoquinoline core is a prominent feature in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[3][4] The presence of bromine and chlorine atoms on this scaffold allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions, enabling the generation of diverse compound libraries for drug discovery and the development of novel functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 1029720-65-7 | [5][6] |

| Molecular Formula | C₉H₅BrClN | [5][6] |

| Molecular Weight | 242.50 g/mol | [6] |

| Melting Point | 126-128 °C | [7] |

| Boiling Point | 349.5 ± 22.0 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.69 g/cm³ | [7] |

| IUPAC Name | This compound | [5] |

| SMILES | C1=CC(=CC2=CN=C(C=C21)Cl)Br | [5] |

| InChIKey | GPICPAIKTJPYEE-UHFFFAOYSA-N | [5] |

Proposed Synthesis

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocols (Hypothetical)

The following protocols are based on well-established procedures for similar transformations and serve as a practical guide for researchers.

Step 1: Synthesis of 7-Bromoisoquinoline (F)

This multi-step process starts from 1,2,3,4-tetrahydroisoquinoline and is adapted from a known procedure for the synthesis of 7-bromoisoquinoline.[8][9]

-

Oxidation to 3,4-Dihydroisoquinoline (B): 1,2,3,4-Tetrahydroisoquinoline is oxidized using an agent like sodium hypochlorite in a suitable solvent such as dichloromethane.

-

Nitration to 7-Nitro-3,4-dihydroisoquinoline (C): The resulting 3,4-dihydroisoquinoline is carefully nitrated using a mixture of potassium nitrate and concentrated sulfuric acid at low temperatures.

-

Aromatization to 7-Nitroisoquinoline (D): The nitro-substituted dihydroisoquinoline is aromatized by heating with an oxidizing agent like manganese dioxide in a high-boiling solvent such as diphenyl ether.

-

Reduction to 7-Aminoisoquinoline (E): The nitro group is reduced to an amine using a standard reducing agent like tin(II) chloride in hydrochloric acid.

-

Sandmeyer Reaction to 7-Bromoisoquinoline (F): The 7-aminoisoquinoline is converted to the corresponding diazonium salt with sodium nitrite and hydrobromic acid at 0-5 °C. Subsequent treatment with copper(I) bromide yields 7-bromoisoquinoline.[10][11]

Step 2: N-Oxidation of 7-Bromoisoquinoline (G)

-

Procedure: To a solution of 7-bromoisoquinoline (1.0 eq) in dichloromethane, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-bromoisoquinoline N-oxide.

Step 3: Chlorination to this compound (H)

-

Procedure: A mixture of 7-bromoisoquinoline N-oxide (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq) is heated at reflux for 2-4 hours. The progress of the reaction should be monitored by TLC. After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a base such as sodium carbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents.

-

The Chlorine at C3: The chlorine atom at the 3-position of the isoquinoline ring is generally more susceptible to nucleophilic aromatic substitution (SₙAr) than the bromine at C7. This is due to the electron-withdrawing effect of the ring nitrogen, which activates the C3 position. This allows for the selective introduction of various nucleophiles, such as amines, alcohols, and thiols.

-

The Bromine at C7: The bromine atom at the 7-position is less reactive towards nucleophiles but is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds. Common cross-coupling reactions that can be employed include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Heck Reaction: Reaction with alkenes.

-

This orthogonal reactivity allows for a stepwise and controlled functionalization of the isoquinoline scaffold, making this compound a powerful tool for building molecular complexity.

Illustrative Reaction Pathway

Caption: Orthogonal reactivity of this compound.

Applications in Research and Development

Given the prevalence of the isoquinoline scaffold in bioactive molecules, this compound is a promising starting material for the synthesis of novel therapeutic agents.

-

Drug Discovery: As a di-functionalized building block, it can be used to generate libraries of substituted isoquinolines for screening against various biological targets. The ability to introduce different functionalities at the C3 and C7 positions allows for the systematic exploration of structure-activity relationships (SAR). Its utility is suggested by its implicit inclusion in patent literature related to enzyme inhibitors, such as those for PRMT5.[12]

-

Materials Science: The rigid, planar isoquinoline core can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The halogen atoms provide convenient points for polymerization or for tuning the electronic properties of the material.

Safety and Handling

Based on available data, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in both medicinal chemistry and materials science. Its well-defined physicochemical properties and, most importantly, the orthogonal reactivity of its two halogen substituents, provide chemists with a versatile platform for the synthesis of complex and functionally diverse molecules. While detailed synthetic procedures are not widely published, this guide offers a robust, proposed synthetic route based on established chemical principles, empowering researchers to access and utilize this valuable compound in their innovative research programs.

References

- 1. This compound | C9H5BrClN | CID 51341980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 5. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Page loading... [guidechem.com]

- 9. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 7-Bromo-3-chloroisoquinoline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-3-chloroisoquinoline is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom at the 7-position and a chlorine atom at the 3-position, offers multiple points for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, detailed characterization methods, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Introduction to this compound

The isoquinoline core is a privileged structure in medicinal chemistry, found in numerous natural alkaloids and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of halogen substituents onto the isoquinoline scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and provide handles for further chemical elaboration through cross-coupling reactions.

This compound, in particular, presents a unique combination of reactive sites. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, while the bromine atom at the 7-position is well-suited for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This differential reactivity allows for the selective and sequential functionalization of the isoquinoline core, enabling the synthesis of diverse libraries of compounds for biological screening.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅BrClN | [3][4] |

| Molecular Weight | 242.50 g/mol | [3][4] |

| CAS Number | 1029720-65-7 | [3][4] |

| Appearance | Off-white to pale yellow crystalline powder | [5] |

| Melting Point | 126-128 °C | [5] |

| IUPAC Name | This compound | [3] |

| SMILES | C1=CC(=CC2=CN=C(C=C21)Cl)Br | [3] |

| InChIKey | GPICPAIKTJPYEE-UHFFFAOYSA-N | [3] |

Synthesis and Purification

Plausible Synthetic Pathway

The proposed synthesis starts from the commercially available 7-aminoisoquinoline and proceeds through a series of well-established reactions to yield the target compound.

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 7-Aminoisoquinolin-3(2H)-one

-

Rationale: The initial step involves the oxidation of 7-aminoisoquinoline to introduce a hydroxyl group at the 3-position, which can then be converted to a chlorine atom. This transformation can be achieved using various oxidizing agents.

-

Protocol:

-

To a stirred solution of 7-aminoisoquinoline in a suitable solvent (e.g., acetic acid), add an oxidizing agent (e.g., hydrogen peroxide) dropwise at a controlled temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Synthesis of 7-Amino-3-chloroisoquinoline

-

Rationale: The hydroxyl group of 7-aminoisoquinolin-3(2H)-one is converted to a chlorine atom using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This is a common and efficient method for the synthesis of chloroquinolines and chloroisoquinolines.[6]

-

Protocol:

-

Carefully add 7-aminoisoquinolin-3(2H)-one to an excess of phosphorus oxychloride (POCl₃) at 0 °C.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to yield 7-amino-3-chloroisoquinoline.

-

Step 3: Synthesis of this compound via Sandmeyer Reaction

-

Rationale: The final step involves the conversion of the amino group at the 7-position to a bromine atom via the Sandmeyer reaction. This is a classic and reliable method for introducing halogens onto an aromatic ring from an amino group.[7][8]

-

Protocol:

-

Dissolve 7-amino-3-chloroisoquinoline in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (nitrogen gas evolution) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.

-

Cool the mixture, extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification

The crude this compound can be purified by the following methods:

-

Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a crystalline solid.

-

Column Chromatography: For higher purity, perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic and analytical techniques.

Caption: Workflow for the structural characterization of this compound.

Expected Spectroscopic Data

While experimental data is not widely published, the expected spectroscopic data can be predicted based on the structure of the molecule.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons will appear as a series of doublets and singlets in the range of δ 7.5-9.0 ppm. The exact chemical shifts and coupling constants will depend on the electronic environment of each proton. |

| ¹³C NMR | Aromatic carbons will appear in the range of δ 120-155 ppm. The carbon atoms attached to the halogens and nitrogen will have distinct chemical shifts. |

| Mass Spec (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 241 and 243, and a (M+2)⁺ peak at m/z 243 and 245, and a (M+4)⁺ peak at m/z 245 and 247, corresponding to the isotopic distribution of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl). |

| Infrared (IR) | Characteristic peaks for C=C and C=N stretching of the aromatic rings (1500-1600 cm⁻¹), C-H stretching (around 3000 cm⁻¹), and C-Br and C-Cl stretching in the fingerprint region. |

Applications in Research and Drug Development

The unique structural features of this compound make it a highly valuable intermediate for the synthesis of a wide array of more complex molecules with potential biological activity.

As a Scaffold in Medicinal Chemistry

The isoquinoline nucleus is a key component of many biologically active compounds.[9][10] this compound can serve as a starting point for the development of novel therapeutics in areas such as:

-

Oncology: Many isoquinoline derivatives have shown potent anticancer activity by targeting various cellular pathways.[2][5]

-

Infectious Diseases: The isoquinoline scaffold is present in several antimicrobial and antiviral agents.[10]

-

Neuroscience: Certain isoquinoline derivatives have shown activity against neurological disorders.

Utility in Cross-Coupling Reactions

The bromine atom at the 7-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes introduces an alkyne moiety, which can be further functionalized.

-

Buchwald-Hartwig Amination: Reaction with amines allows for the formation of C-N bonds, leading to the synthesis of amino-substituted isoquinolines.

The ability to perform these reactions selectively at the 7-position while potentially retaining the chlorine at the 3-position for subsequent modifications provides a powerful tool for building molecular complexity.

Safety and Handling

Based on the GHS classifications for similar compounds, this compound should be handled with care.[3] It is predicted to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its distinct reactivity at the 3- and 7-positions allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- This compound - Industrial Chemicals. (n.d.).

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry. [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved January 6, 2026, from [Link]

-

Isoquinoline derivatives and its medicinal activity. (2021). World Journal of Pharmaceutical Research. [Link]

-

This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

- 6- and 7-amino isoquinoline compounds and methods for making and using the same. (2014).

-

Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

-

8-Bromo-3-chloroisoquinoline. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

6-Bromo-3-chloroisoquinoline. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. [Link]

-

Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

-

Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018). Accounts of Chemical Research. [Link]

-

Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. (2021). Molbank. [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). Molecules. [Link]

- Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. (2022).

-

Isoquinolin-7-amine. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2025). ResearchGate. [Link]

- Process for producing 7-chloro-quinaldine. (1996).

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry. [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2022). Molbank. [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C9H5BrClN | CID 51341980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 1029720-65-7 | this compound - Synblock [synblock.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 10. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

A Comprehensive Technical Guide to 7-Bromo-3-chloroisoquinoline: Synthesis, Properties, and Applications

Abstract

The isoquinoline scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active compounds. Halogenated derivatives, in particular, serve as versatile synthetic intermediates in medicinal chemistry and materials science, enabling a wide array of cross-coupling reactions for molecular elaboration. This guide provides an in-depth technical overview of 7-Bromo-3-chloroisoquinoline, a key building block for drug discovery. We will explore its fundamental physicochemical properties, validated synthetic protocols, characteristic reactivity patterns, and current applications, offering researchers and drug development professionals a practical resource for leveraging this compound in their work.

Introduction: The Strategic Value of Dihalogenated Isoquinolines

Heterocyclic compounds are the bedrock of modern medicinal chemistry. Within this class, the isoquinoline core is of paramount importance, forming the structural basis for drugs like the vasodilator papaverine and numerous kinase inhibitors. The strategic introduction of halogen atoms onto this scaffold dramatically enhances its synthetic utility. Halogens, particularly bromine and chlorine, act as versatile chemical handles for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

This compound is a molecule of significant interest due to its differentiated reactivity. The presence of two distinct halogen atoms at electronically and sterically different positions—a bromine on the benzene ring and a chlorine on the pyridine ring—allows for selective and sequential functionalization. This chemo-selectivity is the cornerstone of its utility, enabling the construction of complex molecular architectures from a single, readily accessible starting material. This guide will detail the scientific principles and practical methodologies for harnessing the potential of this valuable intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and process development. This compound is typically an off-white to pale yellow crystalline solid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1029720-65-7 | [2][3] |

| Molecular Formula | C₉H₅BrClN | [2] |

| Molecular Weight | 242.50 g/mol | [2][3] |

| Melting Point | 126-128 °C | [1] |

| Appearance | Off-white to pale yellow crystalline powder | [1] |

| Solubility | Insoluble in water; Soluble in DMSO, Ethanol | [1] |

| Density | 1.69 g/cm³ | [1] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra depend on the acquisition conditions, the following are characteristic features:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum will display signals in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the isoquinoline core will exhibit characteristic coupling patterns (doublets, singlets, etc.) that can be used to confirm the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show nine distinct signals for the carbon atoms of the isoquinoline ring. The carbons directly attached to the halogens (C3 and C7) will have their chemical shifts significantly influenced by the electronegativity of Cl and Br.

-

MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio), leading to a cluster of molecular ion peaks (M, M+2, M+4) that is definitive for this structure. The exact mass should correspond to the calculated value of 240.92939 Da.[2]

Synthesis Strategies and Methodologies

The synthesis of this compound is not trivial and often requires a multi-step approach. The choice of synthetic route depends on the availability of starting materials, desired scale, and safety considerations. A common conceptual approach involves the construction of a substituted isoquinoline ring followed by halogenation.

A plausible synthetic pathway could start from a substituted phenylacetic acid or benzyl cyanide derivative, proceeding through a cyclization reaction like the Bischler-Napieralski or Pomeranz-Fritsch reaction, followed by aromatization and chlorination. For instance, synthesis could begin with a commercially available brominated precursor, which simplifies the introduction of the C7-bromo substituent.

The chlorination of an intermediate like 7-bromoisoquinolin-3-ol is a key transformation. This is typically achieved using potent chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Workflow for a General Synthetic Approach

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Chlorination of 7-Bromo-1-hydroxyisoquinoline

While this protocol is for the 1-chloro isomer, the chemical principles are directly applicable to the synthesis of the 3-chloro isomer from the corresponding 3-hydroxy precursor. This protocol is adapted from a patented procedure.[4]

Objective: To convert the hydroxyl group of 7-bromo-1-hydroxyisoquinoline into a chloride using phosphorus oxychloride.

Reagents & Materials:

-

7-Bromo-1-hydroxyisoquinoline (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (10.0 eq)

-

Ice/Water

-

Aqueous Ammonia (NH₄OH)

-

Round-bottom flask with reflux condenser

-

Stir bar

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with 7-bromo-1-hydroxyisoquinoline (e.g., 11.2 g, 0.05 mol).

-

Reagent Addition: At room temperature, cautiously add phosphorus oxychloride (46.6 mL, 0.5 mol) portionwise to the starting material. Causality Note: POCl₃ is both the reagent and the solvent in this case. The large excess ensures the reaction goes to completion.

-

Heating: Heat the reaction mixture to 100 °C and stir rapidly for 90 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After cooling to room temperature, cautiously pour the reaction mixture onto a stirred slurry of crushed ice and water (200 mL). Safety Note: This is a highly exothermic process and must be done slowly and with care.

-

Neutralization & Precipitation: Slowly add aqueous ammonia dropwise to the acidic solution until the pH reaches ~8. The product will precipitate out of the solution.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Drying: Dry the isolated solid under reduced pressure at 45 °C for 12 hours to yield the final product, 7-bromo-1-chloroisoquinoline.[4]

-

Characterization: Confirm the product's identity and purity using ¹H NMR, LCMS, and melting point analysis.

Chemical Reactivity and Strategic Derivatization

The synthetic power of this compound lies in the differential reactivity of its two carbon-halogen bonds. The C7-Br bond, located on the electron-rich benzene portion of the ring system, is more susceptible to oxidative addition with palladium(0) catalysts. This makes it the preferred site for classic cross-coupling reactions like Suzuki, Stille, and Heck couplings. In contrast, the C3-Cl bond is on an electron-deficient pyridine ring, making it more susceptible to nucleophilic aromatic substitution (SₙAr) and Buchwald-Hartwig amination.

This orthogonal reactivity allows for a stepwise, controlled functionalization of the molecule.

Key Reaction Pathways

Caption: Differentiated reactivity of this compound.

A. Suzuki-Miyaura Coupling at C7

The Suzuki reaction is a robust method for forming C-C bonds by coupling an organohalide with a boronic acid or ester.[5][6] For this compound, this reaction can be performed selectively at the C7-Br position.

-

Rationale: The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more reactive towards the initial oxidative addition step in the palladium catalytic cycle.[7] By carefully selecting a catalyst system (e.g., Pd(PPh₃)₄) and controlling the reaction temperature, the C-Cl bond can be left intact for subsequent transformations.

-

Typical Conditions: The reaction typically involves a palladium catalyst, a base (like Na₂CO₃, K₂CO₃, or Cs₂CO₃), a boronic acid (R-B(OH)₂), and a solvent system such as dioxane/water or toluene.[8]

B. Buchwald-Hartwig Amination at C3

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds.[9][10] On this scaffold, the reaction can be directed towards the C3-Cl position.

-

Rationale: The C3 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen. While the C-Cl bond is less reactive in oxidative addition than C-Br, specialized bulky phosphine ligands (e.g., XPhos, SPhos) can facilitate the coupling of amines with aryl chlorides.

-

Sequential Functionalization: A powerful strategy involves first performing a Suzuki coupling at C7, followed by a Buchwald-Hartwig amination at C3 on the resulting 7-aryl-3-chloroisoquinoline intermediate. This sequential approach has been used to synthesize libraries of substituted 2-aminoquinolines as potential therapeutic agents.[11]

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the synthesis of biologically active molecules. The ability to install different functional groups at the C3 and C7 positions allows for the exploration of structure-activity relationships (SAR) in a systematic manner.

-

Kinase Inhibitors: The isoquinoline core is a common feature in many ATP-competitive kinase inhibitors. The C3 and C7 positions can be functionalized with groups that interact with specific residues in the kinase active site, leading to potent and selective inhibitors for targets in oncology and immunology.

-

GPCR Ligands: G-protein coupled receptors are a major class of drug targets. The diverse substitution patterns accessible from this compound allow for the creation of novel ligands with tailored agonist or antagonist activities.

-

Molecular Probes: By attaching fluorescent dyes or affinity tags via cross-coupling reactions, derivatives of this molecule can be used as chemical probes to study biological systems.

Numerous patents cite the use of halogenated isoquinolines, including this compound, as key intermediates in the synthesis of novel therapeutic agents, underscoring its importance in the pharmaceutical industry.[2]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

-

Hazards: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, well-sealed container away from incompatible materials. It should be stored in a dry, sealed place.[1][3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for synthetic and medicinal chemistry. Its key advantage is the presence of two differentially reactive halogen atoms, which enables selective, sequential functionalization through well-established cross-coupling methodologies like the Suzuki and Buchwald-Hartwig reactions. This capability allows for the efficient construction of complex, highly substituted isoquinoline derivatives. For researchers and drug development professionals, this compound provides a reliable and strategic entry point for generating novel molecular entities with potential therapeutic applications. As the demand for sophisticated heterocyclic scaffolds continues to grow, the utility of intermediates like this compound in accelerating discovery programs is set to increase.

References

-

Souza, M. C. B. F. D., et al. (2022). Synthesis, Characterization, and Biological Evaluation of a Quinoline-Based[1][2]-Triazole Hybrid. Molbank, 2022(2), M1351. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 51341980, this compound. Retrieved from [Link]

-

Industrial Chemicals (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6502024, 7-Bromo-1-Chloroisoquinoline. Retrieved from [Link]

-

Wikipedia (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia (n.d.). Suzuki reaction. Retrieved from [Link]

-

Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Gate Chemistry (2018). Suzuki Coupling Mechanism and Applications. YouTube. Retrieved from [Link]

- Google Patents (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.

- Google Patents (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H).

-

MDPI (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]

-

Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-92. Retrieved from [Link]

-

Organic Chemistry Portal (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts (2023). Suzuki cross-coupling. Retrieved from [Link]

-

Myers, A. G. Research Group (n.d.). The Suzuki Reaction. Retrieved from [Link]

Sources

- 1. Buy this compound at Best Price, High Purity Chemical for Pharmaceuticals & Agrochemicals [forecastchemicals.com]

- 2. This compound | C9H5BrClN | CID 51341980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1029720-65-7 | this compound - Synblock [synblock.com]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 7-Bromo-3-chloroisoquinoline: Key Intermediates and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-3-chloroisoquinoline is a crucial heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom at the 7-position and a chlorine atom at the 3-position, provides two distinct reactive sites for further functionalization. This allows for the strategic introduction of various molecular fragments, making it a valuable precursor in the synthesis of complex organic molecules, including pharmacologically active compounds. This technical guide provides a comprehensive overview of the key intermediates and synthetic strategies for the preparation of this compound, with a focus on the underlying reaction mechanisms and practical experimental protocols.

Core Synthetic Strategies and Key Intermediates

The synthesis of this compound can be approached through two primary routes, each involving distinct key intermediates. The choice of strategy often depends on the availability of starting materials, desired scale of production, and safety considerations.

Route 1: Vilsmeier-Haack Cyclization of N-(3-bromophenyl)acetamide This is a direct and efficient method that constructs the isoquinoline core with the chloro substituent in a single cyclization step.

Route 2: Synthesis via 7-Bromo-3-hydroxyisoquinoline This pathway involves the initial formation of the isoquinoline ring with a hydroxyl group at the 3-position, which is subsequently converted to the chloro functionality.

Route 1: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and can also be employed for the synthesis of certain heterocyclic systems.[1][2][3][4][5] In this context, it facilitates the cyclization of an N-arylacetamide to form a chloro-substituted isoquinoline.

Key Intermediate 1: N-(3-bromophenyl)acetamide

The synthesis commences with the protection of the amino group of 3-bromoaniline as an acetamide. This transformation is crucial as it introduces the necessary acetyl group for the subsequent cyclization and modulates the reactivity of the aromatic ring.

Experimental Protocol: Synthesis of N-(3-bromophenyl)acetamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromoaniline (1 equivalent) in glacial acetic acid.

-

Acylation: Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

-

Heating: Heat the reaction mixture to reflux for 2 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water with vigorous stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to afford N-(3-bromophenyl)acetamide as a white to off-white solid.

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| N-(3-bromophenyl)acetamide | C₈H₈BrNO | 214.06 | >95 | 86-89 |

The Vilsmeier-Haack Cyclization: Mechanism and Execution

The core of this synthetic route is the Vilsmeier-Haack cyclization. The reaction is initiated by the formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through the following key steps:

-

Formation of the Vilsmeier Reagent: DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a highly electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of N-(3-bromophenyl)acetamide attacks the electrophilic carbon of the Vilsmeier reagent. The cyclization occurs at the ortho position to the activating acetamido group.

-

Dehydration and Aromatization: Subsequent elimination of water and rearrangement leads to the formation of the stable, aromatic this compound.

Figure 1: Simplified workflow of the Vilsmeier-Haack cyclization for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Addition of Acetanilide: Dissolve N-(3-bromophenyl)acetamide (1 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralization and Isolation: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Route 2: Synthesis via 7-Bromo-3-hydroxyisoquinoline

This alternative strategy involves the construction of the isoquinoline ring system first, followed by the introduction of the chlorine atom at the 3-position.

Key Intermediate 2: 3-Bromophenylacetic acid

The synthesis of this key intermediate can be achieved from 3-bromoacetophenone through the Willgerodt-Kindler reaction followed by hydrolysis.

Experimental Protocol: Synthesis of 3-Bromophenylacetic acid

-

Reaction Setup: In a round-bottom flask, mix 3-bromoacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (2 equivalents).

-

Heating: Heat the mixture to reflux for 12-16 hours.

-

Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide in water. Heat the mixture to reflux for an additional 6-8 hours to hydrolyze the intermediate thioamide.

-

Work-up and Isolation: After cooling, acidify the reaction mixture with concentrated hydrochloric acid. The precipitated 3-bromophenylacetic acid is collected by filtration, washed with cold water, and dried.

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 3-Bromophenylacetic acid | C₈H₇BrO₂ | 215.04 | 85-95 | 102-105 |

Key Intermediate 3: 7-Bromo-3-hydroxyisoquinoline

This intermediate is synthesized through the cyclization of a derivative of 3-bromophenylacetic acid. A common method involves the reaction with formamide. In solution, this compound exists in equilibrium with its tautomer, 7-bromo-1H-isoquinolin-3-one.

Experimental Protocol: Synthesis of 7-Bromo-3-hydroxyisoquinoline

-

Reaction Setup: In a high-boiling point solvent such as diphenyl ether, suspend 3-bromophenylacetic acid (1 equivalent).

-

Cyclization: Add an excess of formamide (at least 5 equivalents) to the suspension.

-

Heating: Heat the reaction mixture to a high temperature (typically 180-200 °C) for 2-4 hours. Ammonia is evolved during the reaction.

-

Work-up and Isolation: Cool the reaction mixture and dilute it with a non-polar solvent like hexane to precipitate the product. Collect the solid by filtration, wash with hexane, and dry.

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 7-Bromo-3-hydroxyisoquinoline | C₉H₆BrNO | 224.06 | 60-70 | >250 |

Final Step: Chlorination of 7-Bromo-3-hydroxyisoquinoline

The final step in this route is the conversion of the hydroxyl group at the 3-position to a chloro group. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 7-bromo-3-hydroxyisoquinoline (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. The solid should dissolve as the reaction progresses.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization and Isolation: Neutralize the acidic solution with a base, such as a concentrated ammonium hydroxide solution or solid sodium bicarbonate, until the pH is neutral. The product will precipitate. Collect the solid by filtration, wash with water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Figure 2: Synthetic pathway for this compound via the hydroxyisoquinoline intermediate.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| This compound | C₉H₅BrClN | 242.50 | Off-white to pale yellow crystalline powder | 126-128 |

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be employed to verify the structure of the synthesized compound. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Conclusion

The synthesis of this compound is achievable through well-established synthetic methodologies. The Vilsmeier-Haack cyclization of N-(3-bromophenyl)acetamide offers a direct and efficient route, while the synthesis via a 7-bromo-3-hydroxyisoquinoline intermediate provides a reliable alternative. A thorough understanding of the key intermediates and the mechanisms of the reactions involved is paramount for the successful and safe execution of these synthetic pathways in a research and development setting. The protocols and data presented in this guide serve as a valuable resource for chemists engaged in the synthesis of this important heterocyclic building block.

References

- Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000, 56, 355-659.

- Kürti, L.; Czakó, B. Strategic Applications of Named Reactions in Organic Synthesis: Background and Detailed Mechanisms. Elsevier Academic Press, 2005.

- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. B1927, 60, 119-122.

- Mikhaleva, A. I.; Ivanoc, A. V.; Skital'tseva, E. V.; Ushakov, I. A.; Vasil'tsov, A. M.; Trofimov, B. A. An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis2009, 587-590.

- Rajput, J. C.; Patel, H. A. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES2012, 3(1), 25-43.

-

Synthesis of p-Bromoaniline. Studylib.net. (n.d.). Retrieved from [Link].

-

This compound. PubChem. (n.d.). Retrieved from [Link].

-

N-(3-bromophenyl)acetamide. NIST WebBook. (n.d.). Retrieved from [Link].

Sources

7-Bromo-3-chloroisoquinoline starting materials

An In-depth Technical Guide on the Starting Materials and Synthesis of 7-Bromo-3-chloroisoquinoline

Introduction

This compound is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its substituted isoquinoline core is a privileged scaffold found in numerous biologically active molecules. The specific placement of the bromo and chloro substituents offers distinct points for further chemical modification, typically through cross-coupling reactions at the 7-position and nucleophilic substitution at the 3-position. This guide provides a detailed exploration of the primary synthetic strategies for preparing this compound, focusing on the selection of starting materials and the rationale behind the chosen reaction pathways.

Synthetic Strategy I: The Bischler-Napieralski Approach

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the cyclodehydration of a β-phenylethylamide.[1][2][3][4] This strategy is particularly effective when the desired substitution pattern on the benzene portion of the isoquinoline is established in the starting phenylethylamine.

Conceptual Overview

This approach commences with a commercially available, appropriately substituted phenylethylamine, namely 2-(3-bromophenyl)ethanamine. The bromine atom at the 3-position of the starting material is crucial, as the electronic effects and sterics will direct the intramolecular electrophilic aromatic substitution to the position para to the bromo group, thus ensuring the formation of the desired 7-bromo substituted isoquinoline ring.

The synthesis unfolds in several key stages:

-

Amide Formation: The starting phenylethylamine is acylated, for instance with chloroacetyl chloride, to form the necessary N-[2-(3-bromophenyl)ethyl]-2-chloroacetamide precursor.

-

Cyclization: This amide undergoes a Bischler-Napieralski reaction using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline intermediate.[2][4]

-

Aromatization: The dihydroisoquinoline is then oxidized to the fully aromatic 7-bromoisoquinoline core.

-

Hydroxylation/Chlorination Sequence: A common method to introduce a chlorine at the 3-position is to first synthesize the corresponding isoquinolin-3-ol (which exists in tautomeric equilibrium with isoquinolin-3(2H)-one). This intermediate can then be converted to the 3-chloro derivative using a chlorinating agent like POCl₃.

Experimental Protocol: Bischler-Napieralski Route

Step 1: Synthesis of N-[2-(3-bromophenyl)ethyl]-2-chloroacetamide

-

In a round-bottom flask, dissolve 2-(3-bromophenyl)ethanamine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine (1.2 equiv.), to the solution.

-

Slowly add chloroacetyl chloride (1.1 equiv.) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 7-bromo-1-(chloromethyl)-3,4-dihydroisoquinoline

-

To a solution of N-[2-(3-bromophenyl)ethyl]-2-chloroacetamide (1.0 equiv.) in a high-boiling solvent like toluene or acetonitrile, add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv.).

-

Heat the mixture to reflux (80-110 °C) for 2-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a concentrated ammonium hydroxide solution to a pH of 8-9.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.

-

Purify the crude product by column chromatography to obtain the dihydroisoquinoline intermediate.

Step 3: Synthesis of 7-bromo-1-(chloromethyl)isoquinoline

-

Dissolve the 7-bromo-1-(chloromethyl)-3,4-dihydroisoquinoline (1.0 equiv.) in a suitable solvent such as toluene or xylene.

-

Add a dehydrogenating agent, such as 10% palladium on carbon (Pd/C, 0.1 equiv.).

-

Heat the mixture to reflux for 12-24 hours.

-

Cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield the aromatized product.

Step 4: Synthesis of 7-bromo-isoquinolin-3-ol This step would typically involve further transformations of the 1-(chloromethyl) group and subsequent reactions to form the 3-ol. A more direct route to a 3-hydroxyisoquinoline from an amide precursor is often challenging. A more convergent approach to the final product is outlined in the subsequent steps, starting from a different acylated precursor to directly form the 3-hydroxy intermediate after cyclization and oxidation.

Step 4a (Alternative): Synthesis of 7-bromo-3,4-dihydroisoquinolin-3-one An alternative to the above is to use a precursor that leads directly to a carbonyl at the 3-position.

Step 5: Synthesis of this compound

-

Treat 7-bromo-isoquinolin-3-ol (1.0 equiv.) with an excess of phosphorus oxychloride (POCl₃, 5-10 equiv.).

-

A catalytic amount of a tertiary amine like N,N-dimethylaniline may be added.

-

Heat the mixture to reflux for 2-4 hours.

-

After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto ice.

-

The product is extracted with an organic solvent, washed, dried, and purified by chromatography to yield this compound.

Visualization of the Bischler-Napieralski Pathway

Caption: Synthetic route to this compound via the Bischler-Napieralski reaction.

Synthetic Strategy II: The Pomeranz-Fritsch Approach

The Pomeranz-Fritsch reaction provides another classical and powerful method for synthesizing the isoquinoline nucleus. This pathway begins with a benzaldehyde and an aminoacetaldehyde acetal.[5][6][7]

Conceptual Overview

This strategy starts with 3-bromobenzaldehyde. The bromine substituent directs the acid-catalyzed cyclization to the C6 position of the benzaldehyde ring, which becomes the C7 position in the final isoquinoline product.

The synthetic sequence is as follows:

-

Schiff Base Formation: 3-bromobenzaldehyde is condensed with an aminoacetaldehyde acetal (e.g., aminoacetaldehyde diethyl acetal) to form a Schiff base (an imine).

-

Cyclization and Aromatization: The Schiff base is treated with a strong acid, typically concentrated sulfuric acid, which catalyzes both the cyclization and subsequent elimination of alcohol molecules to form the aromatic 7-bromoisoquinoline.

-

Functionalization at the 3-Position: As with the previous method, direct chlorination at the 3-position is not straightforward. A common strategy involves first synthesizing 7-bromoisoquinolin-3-ol, which is then converted to the target molecule. This can be achieved through a multi-step process starting from the 7-bromoisoquinoline, or by modifying the Pomeranz-Fritsch synthesis itself, though this is less common. A more direct approach involves N-oxidation followed by nucleophilic substitution.

-

Chlorination: The intermediate 7-bromoisoquinolin-3-ol is chlorinated using a reagent like POCl₃ to yield the final product.

Experimental Protocol: Pomeranz-Fritsch Route

Step 1: Synthesis of 7-Bromoisoquinoline

-

Condense 3-bromobenzaldehyde (1.0 equiv.) with aminoacetaldehyde diethyl acetal (1.1 equiv.) in a suitable solvent like ethanol at room temperature to form the corresponding Schiff base. The solvent is typically removed under reduced pressure after the reaction is complete.

-

Add the crude Schiff base slowly to a stirred solution of concentrated sulfuric acid (e.g., 70-80%) at 0 °C.

-

The reaction mixture is then heated, often to around 100-120 °C, for several hours.

-

After cooling, the acidic mixture is poured onto ice and neutralized with a base (e.g., NaOH or NH₄OH).

-

The product, 7-bromoisoquinoline, is extracted with an organic solvent, and the organic layers are combined, washed, dried, and concentrated.

-

Purification is achieved by column chromatography or crystallization.

Step 2: Synthesis of 7-Bromoisoquinoline N-oxide

-

Dissolve 7-bromoisoquinoline (1.0 equiv.) in a solvent like acetic acid or chloroform.

-

Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide portion-wise at room temperature.

-

Stir the reaction for 12-24 hours.

-

After the reaction is complete, the mixture is worked up by neutralizing the acid and extracting the N-oxide product.

Step 3: Synthesis of this compound

-

Treat the 7-bromoisoquinoline N-oxide (1.0 equiv.) with phosphorus oxychloride (POCl₃). This reaction can introduce a chlorine atom at the 3-position (as well as potentially the 1-position).

-

The reaction is typically heated to reflux for a few hours.

-

The workup involves carefully quenching the excess POCl₃ with ice, followed by basification and extraction of the product.

-

The desired this compound is then isolated and purified, often with the need to separate it from other chlorinated isomers.

Visualization of the Pomeranz-Fritsch Pathway

Caption: Synthetic route to this compound via the Pomeranz-Fritsch reaction.

Alternative Approaches and Considerations

-

Sandmeyer Reaction: An alternative strategy could involve the synthesis of a 3-amino-7-bromoisoquinoline intermediate. The amino group could then be converted to a chloro group via a Sandmeyer reaction, which involves diazotization with a nitrite source followed by treatment with a copper(I) chloride solution.[8][9][10] This method is powerful for installing halides onto aromatic rings where direct halogenation is difficult.[9]

-

Late-Stage Halogenation: While plausible, direct halogenation of a pre-formed isoquinoline ring often suffers from a lack of regioselectivity. Bromination of isoquinoline itself can lead to a mixture of products. Similarly, direct chlorination can be challenging to control. Therefore, building the molecule with the halogens already in place on the starting materials is generally a more robust strategy.

Comparative Analysis

| Feature | Bischler-Napieralski Strategy | Pomeranz-Fritsch Strategy |

| Primary Starting Material | 2-(3-bromophenyl)ethanamine | 3-Bromobenzaldehyde |

| Key Ring-Forming Reaction | Intramolecular amide cyclization | Acid-catalyzed cyclization of a Schiff base |

| Intermediate | 3,4-Dihydroisoquinoline | Fully aromatic isoquinoline |

| Introduction of C3-Chloro | Typically via an isoquinolin-3-ol | Often via an N-oxide intermediate |

| Potential Challenges | Requires multi-step synthesis of the amide precursor; oxidation step needed. | Harsh acidic conditions for cyclization; potential for isomer formation during chlorination. |

Both strategies are viable and rely on well-established named reactions. The choice of route may depend on the availability and cost of the respective starting materials and the desired scale of the synthesis. The Bischler-Napieralski route offers a potentially milder cyclization step but requires an additional aromatization step. The Pomeranz-Fritsch route is more direct to the aromatic core but uses harsh acidic conditions.

Conclusion

The synthesis of this compound is a multi-step process that can be effectively achieved through classical isoquinoline synthesis methodologies. The most logical and controllable approaches involve starting with benzene-ring precursors that already contain the bromo-substituent, such as 2-(3-bromophenyl)ethanamine for a Bischler-Napieralski synthesis or 3-bromobenzaldehyde for a Pomeranz-Fritsch synthesis. The introduction of the 3-chloro substituent is typically accomplished in the later stages of the synthesis, often by converting an intermediate such as an isoquinolin-3-ol or an isoquinoline N-oxide. A thorough understanding of these foundational pathways provides researchers with a solid basis for the production and further derivatization of this important heterocyclic building block.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sandmeyer Reaction [organic-chemistry.org]

Introduction: The Strategic Value of the Isoquinoline Core

An In-depth Technical Guide to 7-Bromo-3-chloroisoquinoline: A Versatile Scaffold for Modern Drug Discovery

The isoquinoline framework is a privileged heterocyclic scaffold, forming the structural core of numerous natural products, particularly alkaloids, and a vast array of synthetic pharmaceutical agents.[1] Its rigid, planar structure and the presence of a nitrogen atom make it an ideal backbone for designing molecules that can effectively interact with biological targets. Isoquinoline derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties.[1][2]

Within this important class of compounds, This compound emerges as a particularly valuable building block for researchers in medicinal chemistry and drug development. Its structure is distinguished by the presence of two different halogen atoms at electronically distinct positions: a bromine atom at the C7 position and a chlorine atom at the C3 position. This di-halogenated arrangement is not a bug, but a feature; it provides two orthogonal reactive handles for sequential, site-selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The differential reactivity between the C-Br and C-Cl bonds allows chemists to introduce a diverse array of substituents in a controlled, stepwise manner, making it a powerful platform for constructing complex molecular architectures and generating libraries of analogues for structure-activity relationship (SAR) studies.

This guide provides a senior application scientist's perspective on the synthesis, reactivity, and strategic application of this compound, offering field-proven insights into its use as a cornerstone of modern synthetic and medicinal chemistry.

PART 1: Synthesis of the this compound Scaffold

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for appreciating its chemistry and for situations requiring in-house production of derivatives.[3][4][5][6] A direct, peer-reviewed synthesis is not prominently documented; however, a robust synthetic route can be logically designed based on well-established isoquinoline synthesis principles. A highly plausible approach involves the construction of a brominated isoquinolinone precursor, followed by chlorination.

A similar transformation, the conversion of 7-bromo-1-hydroxyisoquinoline to 7-bromo-1-chloroisoquinoline using phosphorus oxychloride (POCl₃), provides a strong precedent for the key chlorination step.[7]

Proposed Synthetic Pathway

The proposed pathway begins with the synthesis of 7-bromoisoquinolin-3(2H)-one, which is then converted to the target molecule.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative, field-tested approach for the critical chlorination step, adapted from similar transformations.

Objective: To convert 7-bromoisoquinolin-3(2H)-one to this compound.

Materials:

-

7-bromoisoquinolin-3(2H)-one (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5-10 eq, used as both reagent and solvent)

-

OR alternative: Oxalyl chloride (2.0 eq) with catalytic N,N-Dimethylformamide (DMF) in a solvent like Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 7-bromoisoquinolin-3(2H)-one (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The mixture may be a slurry.

-

Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-